Delta2-Cefditoren Pivoxil
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Overview
Description
Delta2-Cefditoren Pivoxil is a third-generation cephalosporin antibiotic used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics. This compound is primarily used for treating community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .
Mechanism of Action
Target of Action
Delta2-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall.
Mode of Action
Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .
Pharmacokinetics
Cefditoren pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . This formulation as a pivoxil ester enhances its oral bioavailability . The drug is distributed in the circulating blood as active cefditoren .
Result of Action
Cefditoren has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including common respiratory and skin pathogens . It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown excellent in vitro activity against the Gram-positive pathogens penicillin-susceptible and -intermediate Streptococcus pneumoniae, S. pyogenes, and methicillin-susceptible Staphylococcus aureus .
Action Environment
The efficacy of Cefditoren pivoxil can be influenced by various environmental factors such as the presence of β-lactamases and the susceptibility of the bacterial strain. It is stable to hydrolysis by many of the common plasmid-mediated β-lactamases, but is susceptible to hydrolysis by a number of plasmid-mediated extended-spectrum β-lactamases . The MIC (Minimum Inhibitory Concentration) values of the bacterial strains also play a significant role in determining the efficacy of the drug .
Biochemical Analysis
Biochemical Properties
Delta2-Cefditoren Pivoxil interacts with various enzymes and proteins. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria . The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to the active form, cefditoren, by esterases during absorption . Cefditoren exerts its effects at the molecular level by binding to PBPs, inhibiting bacterial cell wall synthesis, and leading to cell lysis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to be safe and effective for uncomplicated cystitis, with no significant differences in clinical and microbiological efficacies between 3 and 7 day regimens .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study showed that this compound has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .
Subcellular Localization
As a cephalosporin, it is known to exert its effects primarily outside the cell, where it inhibits bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta2-Cefditoren Pivoxil is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of cephalosporins. The synthesis involves the following steps:
- Formation of the cephem nucleus.
- Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.
- Addition of the methylthiazole group to enhance activity against Gram-positive organisms.
- Incorporation of the methoxyimino group for stability against beta-lactamases.
- Attachment of the pivoxil ester group to enhance oral bioavailability .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure purity and stability. The process includes:
- Synthesis of the active pharmaceutical ingredient (API).
- Formulation of the API into a solid pharmaceutical form.
- Quality control and validation to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Delta2-Cefditoren Pivoxil undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the beta-lactam ring.
Common Reagents and Conditions:
Hydrolysis: Esterases in the body.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Cefditoren: The active form after hydrolysis.
Degradation Products: Various degradation
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQSNEJXCGJZHO-RLZYKBGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O7S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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